molecular formula C7H14ClNO2 B8023995 3-Aminocyclohexane-1-carboxylic acid hydrochloride

3-Aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No. B8023995
M. Wt: 179.64 g/mol
InChI Key: BOUHXQPJYJANEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminocyclohexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminocyclohexane-1-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocyclohexane-1-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Structure Studies : Chacko, Srinivasan, and Zand (1971) researched the molecular structure, symmetry, and conformation of 1-aminocyclohexane carboxylic acid hydrochloride. They found that it crystallizes in a monoclinic space group and has a slightly distorted chair conformation for the cyclohexane ring (Chacko, Srinivasan, & Zand, 1971).

  • Crystallographic Characterization : Valle et al. (1988) conducted a crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. They observed that the cyclohexane rings adopt an almost perfect chair conformation in all the structures (Valle et al., 1988).

  • Conformational Energy Computations : Crisma et al. (1989) focused on the structural versatility of peptides containing 1-aminocyclohexane-1-carboxylic acid. Their conformational energy computations indicated stable conformations for the di- and tripeptide amides (Crisma et al., 1989).

  • Synthesis and Transport Applications : Christensen et al. (1983) synthesized and compared the isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are closely related to 1-aminocyclohexane-1-carboxylic acid, for specificity in the Na+-independent membrane transport system L of certain cell lines (Christensen et al., 1983).

  • Peptide Synthesis : Škarić et al. (1976) worked on the synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues, highlighting the versatility and applicability of aminocyclohexane carboxylic acids in peptide synthesis (Škarić et al., 1976).

  • Bioconjugation Mechanism Study : Nakajima and Ikada (1995) used carboxylic acids, including aminocyclohexane carboxylic acids, to study the mechanism of amide formation by carbodiimide in aqueous media for bioconjugation purposes (Nakajima & Ikada, 1995).

  • Identification in Plant Metabolism : Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino) cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid (a closely related compound), as an ethylene precursor in higher plants (Hoffman et al., 1982).

properties

IUPAC Name

3-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHXQPJYJANEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclohexane-1-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminocyclohexane-1-carboxylic acid hydrochloride
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